3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyano group, a benzenesulfonyl group, and an azetidine ring
Preparation Methods
The synthesis of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyano and benzenesulfonyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester include:
- 3-(2-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
These compounds share similar structural features but differ in the ring size or position of the cyano and benzenesulfonyl groups, which can affect their chemical properties and applications.
Biological Activity
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 887586-94-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a cyano group and a benzenesulfonyl moiety, contributing to its biological properties. The molecular formula is C13H14N2O4S with a molecular weight of approximately 298.33 g/mol. The tert-butyl ester enhances the compound's lipophilicity, which is crucial for its bioactivity.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study : A recent investigation into azetidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced antibacterial efficacy. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Azetidine Derivative A | 8 | MRSA |
Azetidine Derivative B | 16 | E. coli |
Ciprofloxacin | 16 | MRSA |
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cancer cell lines.
- Findings : In vitro studies revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, at concentrations above 100 µM, significant reductions in cell viability were observed in A549 lung cancer cells, whereas L929 fibroblast cells showed minimal toxicity .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
A549 | 100 | 45 |
L929 | 100 | 85 |
HepG2 | 50 | 70 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Inhibition of Protein Synthesis : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl ester enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively.
Pharmacokinetics and Lipophilicity
The pharmacokinetic profile is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
- Lipophilicity : The presence of the tert-butyl group increases lipophilicity, which may enhance absorption but also requires careful consideration regarding potential toxicity.
- Solubility : Solubility studies indicate that the compound has favorable solubility in organic solvents, which is beneficial for formulation in drug development.
Properties
CAS No. |
887593-70-6 |
---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanophenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-12(10-17)22(19,20)13-7-5-4-6-11(13)8-16/h4-7,12H,9-10H2,1-3H3 |
InChI Key |
UCQGEQVQEKKJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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